methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate
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Overview
Description
Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a diazo group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Diazo Group: The diazo group is introduced through the reaction of a suitable precursor with diazomethane or other diazo transfer reagents.
Esterification: The ester functional group is formed by reacting the carboxylic acid precursor with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group and diazo group in a controlled manner, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate undergoes various types of chemical reactions:
Oxidation: The diazo group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate involves the reactivity of its functional groups:
Diazo Group: Acts as a carbene precursor, facilitating the formation of carbon-carbon bonds.
Boc Protecting Group: Provides temporary protection to the amino group, allowing selective reactions at other sites.
Ester Group: Participates in esterification and transesterification reactions, enabling the modification of the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate: Lacks the diazo group, resulting in different reactivity.
Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate: Contains a hydroxyl group instead of a diazo group, leading to distinct chemical behavior.
Uniqueness
Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate is unique due to the presence of the diazo group, which imparts special reactivity and enables the formation of carbene intermediates. This makes it a valuable compound in synthetic organic chemistry for constructing complex molecular architectures .
Properties
Molecular Formula |
C11H17N3O5 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl (3R)-5-diazo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
InChI |
InChI=1S/C11H17N3O5/c1-11(2,3)19-10(17)14-7(5-9(16)18-4)8(15)6-13-12/h6-7H,5H2,1-4H3,(H,14,17)/t7-/m1/s1 |
InChI Key |
FITFGWSEPWQHFQ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)C=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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